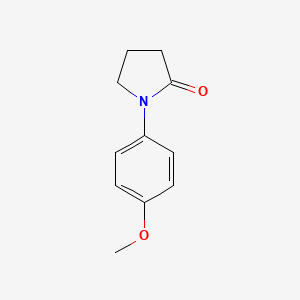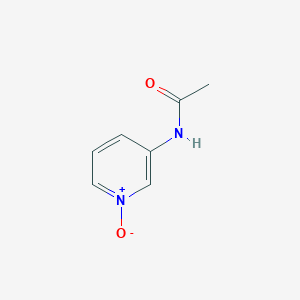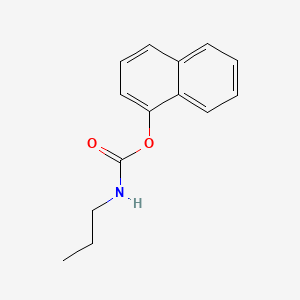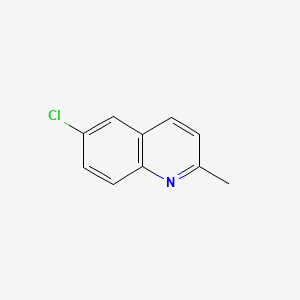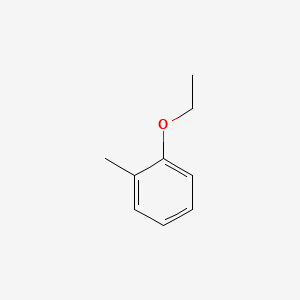
3-クロロ-1-メチル-1H-1,2,4-トリアゾール
説明
3-Chloro-1-methyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles . Triazoles are nitrogen-containing heterocyclic compounds that have significant biological properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been a subject of interest in many studies . For instance, Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .
Molecular Structure Analysis
The molecular structure of 3-Chloro-1-methyl-1H-1,2,4-triazole can be found in various databases . The structure is characterized by a five-membered ring containing three nitrogen atoms.
Chemical Reactions Analysis
Triazoles and their derivatives are known to undergo various chemical reactions . For example, 1H-1,2,4-Triazole-3-thiol forms novel luminescent polymers with cadmium (II) salts and undergoes regioselective S-alkylation to form a series of S-substituted derivatives .
科学的研究の応用
薬理学的可能性
3-クロロ-1-メチル-1H-1,2,4-トリアゾールを含むトリアゾール化合物は、さまざまな酵素や受容体と生体内で結合することができ、そのため多様な生物活性を示します . それらは、多くの薬物クラスの中心的な構造要素として存在します .
抗菌活性
トリアゾール誘導体は、有意な抗菌活性を有することが証明されています . 細菌における薬剤耐性の世界的蔓延により、強力で安全な新しい抗菌剤が必要とされており、構造中に1,2,4-トリアゾール環を含む化合物は、多方向的な生物活性を特徴としています .
抗真菌剤
トリアゾール核は、多くの抗真菌薬に存在します . 抗真菌薬の中で、コナゾールは、アゾール部分に基づく主要なクラスを構成しています .
抗ウイルス剤
トリアゾール誘導体は、抗ウイルス剤として使用されてきました . 例えば、メチル-1H-1,2,4-トリアゾール-3-カルボン酸塩は、ヌクレオシドアナログであるリバビリンを調製するための前駆体として使用することができます .
アロマターゼ阻害剤
トリアゾール誘導体は、アロマターゼ阻害剤として治療用途があります . アロマターゼ阻害剤は、アロマターゼの作用を阻害する薬物であり、アロマターゼは、アンドロゲンをエストロゲンに変換する酵素であり、アロマタイゼーションと呼ばれるプロセスによって行われます。
有機合成
1,2,3-トリアゾールは、有機合成において幅広い用途が見出されています . それらは、汎用性の高い合成中間体として機能する能力により、さまざまな有機化合物の合成に使用されます。
高分子化学
1,2,3-トリアゾールは、高分子化学にも使用されます . それらは、熱安定性、機械的強度、化学的耐性などの特性を向上させるために、ポリマーに組み込むことができます。
材料科学
材料科学では、1,2,3-トリアゾールは、新素材の開発に使用されています . それらは、特定の用途に適するように、材料の特性を改変するために使用できます。
作用機序
Target of Action
It is known that triazole compounds often interact with enzymes and proteins due to the presence of nitrogen atoms .
Mode of Action
The nitrogen atoms in the triazole moiety are known to actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s function, potentially inhibiting or enhancing its activity.
Biochemical Pathways
The interaction of triazole compounds with enzymes suggests that they may influence various biochemical pathways, depending on the specific enzymes they target .
Pharmacokinetics
Its physical properties such as a density of 146g/cm3, boiling point of 2352ºC at 760 mmHg, and a flash point of 961ºC have been reported . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Triazole compounds are often associated with anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation .
生化学分析
Biochemical Properties
3-Chloro-1-methyl-1H-1,2,4-triazole plays a crucial role in biochemical reactions, particularly in enzyme inhibition and antimicrobial activity. This compound interacts with specific enzymes involved in various biological processes. For instance, it has been shown to inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular functions. The triazole ring structure of 3-Chloro-1-methyl-1H-1,2,4-triazole allows it to bind to enzyme active sites, leading to enzyme inhibition . Additionally, 3-Chloro-1-methyl-1H-1,2,4-triazole exhibits antimicrobial properties, making it effective against a range of bacterial and fungal strains.
Cellular Effects
3-Chloro-1-methyl-1H-1,2,4-triazole influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis. Furthermore, 3-Chloro-1-methyl-1H-1,2,4-triazole affects gene expression by modulating the activity of transcription factors and other regulatory proteins. This compound also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of 3-Chloro-1-methyl-1H-1,2,4-triazole involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. The triazole ring structure allows this compound to bind to enzyme active sites, leading to enzyme inhibition . This binding interaction can result in the inhibition of enzyme activity, thereby affecting various biochemical pathways. Additionally, 3-Chloro-1-methyl-1H-1,2,4-triazole can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-1-methyl-1H-1,2,4-triazole can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that 3-Chloro-1-methyl-1H-1,2,4-triazole can have lasting effects on cellular function, including changes in gene expression and metabolic activity . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when studying this compound .
Dosage Effects in Animal Models
The effects of 3-Chloro-1-methyl-1H-1,2,4-triazole vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as antimicrobial activity and enzyme inhibition. At high doses, 3-Chloro-1-methyl-1H-1,2,4-triazole can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed in animal studies, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity.
Metabolic Pathways
3-Chloro-1-methyl-1H-1,2,4-triazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound can inhibit the activity of key metabolic enzymes, leading to changes in metabolic flux and metabolite levels . Additionally, 3-Chloro-1-methyl-1H-1,2,4-triazole can affect the activity of enzymes involved in the synthesis and degradation of biomolecules, thereby influencing overall metabolic activity .
Transport and Distribution
The transport and distribution of 3-Chloro-1-methyl-1H-1,2,4-triazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active and passive transport mechanisms . Once inside the cell, 3-Chloro-1-methyl-1H-1,2,4-triazole can interact with binding proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of this compound within cells can affect its activity and function .
Subcellular Localization
The subcellular localization of 3-Chloro-1-methyl-1H-1,2,4-triazole is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can be localized to the nucleus, cytoplasm, or other organelles, depending on the presence of specific targeting signals . The subcellular localization of 3-Chloro-1-methyl-1H-1,2,4-triazole can affect its activity and function, as it interacts with different biomolecules in various cellular compartments .
特性
IUPAC Name |
3-chloro-1-methyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3/c1-7-2-5-3(4)6-7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPABSISQYPJJLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205187 | |
| Record name | 1H-1,2,4-Triazole, 3-chloro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56616-92-3 | |
| Record name | 3-Chloro-1-methyl-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56616-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole, 3-chloro-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole, 3-chloro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


